1-Naphthylamine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

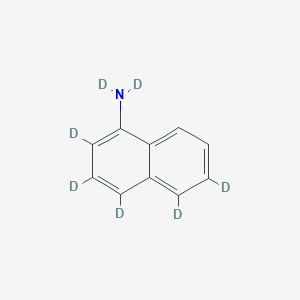

Molecular Formula |

C10H9N |

|---|---|

Molecular Weight |

150.23 g/mol |

IUPAC Name |

N,N,2,3,4,5,6-heptadeuterionaphthalen-1-amine |

InChI |

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,3D,4D,5D,7D/hD2 |

InChI Key |

RUFPHBVGCFYCNW-FPKSSJMWSA-N |

Isomeric SMILES |

[2H]C1=CC=C2C(=C1[2H])C(=C(C(=C2N([2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

1-Naphthylamine-d7 (CAS 78832-53-8): A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of 1-Naphthylamine-d7, a deuterated analogue of 1-Naphthylamine. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document synthesizes critical information on its properties, applications, and analytical methodologies. The focus is on providing practical, field-proven insights grounded in scientific principles to support its effective use in a laboratory setting.

Introduction: The Role of Deuterated Standards in Modern Analytical Science

In the landscape of quantitative analysis, particularly in chromatography and mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision.[1] Deuterated compounds, such as this compound, are chemically identical to their non-deuterated counterparts but have a higher mass due to the replacement of hydrogen atoms with deuterium.[1] This mass difference allows for their distinct detection by a mass spectrometer while ensuring they co-elute and experience similar ionization effects and matrix interferences as the analyte of interest. This co-behavior is the cornerstone of their utility, enabling robust correction for variations during sample preparation and analysis.[1]

1-Naphthylamine, an aromatic amine, is a significant compound in various industrial processes, notably as a precursor in the synthesis of dyes and pigments.[2][3][4] However, its presence in environmental and biological samples is of concern due to its potential carcinogenicity.[2] Consequently, sensitive and reliable analytical methods are crucial for its monitoring. This compound serves as an ideal internal standard for such analyses.

Physicochemical and Isotopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application.

Core Chemical and Physical Data

The properties of this compound are largely similar to its non-deuterated analogue, 1-Naphthylamine.

| Property | Value | Source(s) |

| CAS Number | 78832-53-8 | - |

| Molecular Formula | C₁₀H₂D₇N | - |

| Molecular Weight | 150.23 g/mol | - |

| Appearance | White to light tan or purple crystalline solid | [3] |

| Melting Point | 47-50 °C | [3] |

| Boiling Point | 301 °C | [3] |

| Density | ~1.114 g/mL at 25 °C | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [4] |

| Odor | Unpleasant, ammonia-like | |

| Stability | Turns brown or purplish-red on exposure to air and light. | [2][3] |

Isotopic Purity and Stability

The efficacy of a deuterated standard is critically dependent on its isotopic purity and the stability of the deuterium labels.

-

Isotopic Purity : This refers to the percentage of molecules in which all seven specified hydrogen atoms have been replaced by deuterium. High isotopic purity is crucial to minimize signal overlap with the non-deuterated analyte.[5] The isotopic purity of commercially available this compound is typically high, often exceeding 98 atom % D. The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HR-MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7]

-

Label Stability : The deuterium atoms in this compound are attached to the aromatic ring. These C-D bonds are generally stable under typical analytical conditions. However, exposure to strong acids or catalysts can potentially lead to back-exchange with hydrogen atoms from the surrounding medium.[8] It is therefore crucial to consider the pH and temperature of the sample preparation and chromatographic mobile phases to ensure the isotopic integrity of the standard.

Core Application: Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of 1-Naphthylamine and other aromatic amines in various matrices, including environmental, textile, and biological samples.[9]

Rationale for Use in LC-MS/MS Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive detection of trace-level analytes.[10][11] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS for several reasons:

-

Correction for Matrix Effects : Biological and environmental samples often contain complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[1]

-

Compensation for Sample Loss : During multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction (SPE), some analyte may be lost. By adding the internal standard at the beginning of the workflow, any losses will affect both the analyte and the standard equally, ensuring the ratio between them remains constant.

-

Improved Precision and Accuracy : By normalizing the analyte response to the internal standard response, variability introduced by instrument performance fluctuations and injection volume inconsistencies is minimized, leading to significantly improved precision and accuracy of the results.[9]

Experimental Workflow: Quantification of 1-Naphthylamine in Environmental Samples

This section outlines a detailed, step-by-step methodology for the quantification of 1-Naphthylamine in a water sample using this compound as an internal standard, followed by LC-MS/MS analysis. This protocol is a representative workflow and may require optimization for specific matrices and instrumentation.

Workflow Overview

Caption: Workflow for the quantification of 1-Naphthylamine.

Detailed Protocol

Step 1: Preparation of Standards and Spiking

-

Stock Solutions : Prepare individual stock solutions of 1-Naphthylamine and this compound in methanol at a concentration of 1 mg/mL. Store these solutions in amber vials at -20°C.

-

Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the 1-Naphthylamine stock solution with methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution : Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

-

Sample Spiking : To a 100 mL water sample, add a known volume of the this compound working solution to achieve a final concentration of 10 ng/mL. For the calibration curve, spike 100 mL aliquots of clean water with the appropriate 1-Naphthylamine working standards and the internal standard.

Step 2: Solid-Phase Extraction (SPE)

Causality: SPE is employed to concentrate the analyte and internal standard from the large volume of the water sample and to remove interfering matrix components. A cation-exchange sorbent is often effective for trapping aromatic amines.

-

Conditioning : Condition a cation-exchange SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Loading : Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing : Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences, followed by 5 mL of methanol to remove less polar interferences.

-

Drying : Dry the SPE cartridge under a stream of nitrogen for 10 minutes.

Step 3: Elution

-

Elution Solution : Prepare an elution solution of 5% ammonium hydroxide in methanol. The basic nature of this solution neutralizes the charge on the amine, allowing it to be eluted from the cation-exchange sorbent.

-

Elution : Elute the analytes from the cartridge with 5 mL of the elution solution into a clean collection tube.

Step 4: Evaporation and Reconstitution

-

Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). This step ensures compatibility with the LC system and concentrates the sample for improved sensitivity.

Step 5: LC-MS/MS Analysis

-

Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating aromatic amines.

-

Mobile Phase : A gradient elution is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient : A typical gradient might start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Naphthylamine | 144.1 | 117.1 | 20 |

| This compound | 151.1 | 122.1 | 20 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis and Quantification

-

Peak Integration : Integrate the chromatographic peaks for both the analyte (1-Naphthylamine) and the internal standard (this compound).

-

Calibration Curve : Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Quantification : Determine the concentration of 1-Naphthylamine in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.

Safety, Handling, and Storage

1-Naphthylamine is classified as a potential carcinogen and is toxic.[2] Therefore, it and its deuterated analogue must be handled with extreme caution.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store this compound in a tightly sealed container in a cool, dry, and dark place. It is sensitive to air and light.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of 1-Naphthylamine. Its properties as a stable isotope-labeled internal standard make it ideal for use in LC-MS/MS and other advanced analytical techniques, effectively mitigating matrix effects and other sources of analytical variability. By following the principles and protocols outlined in this guide, researchers can confidently employ this compound to generate high-quality, reliable data in their studies of environmental and biological systems.

References

-

Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

- Chen, P., et al. (2014). Determination of urinary aromatic amines in smokers and nonsmokers using a MIPs-SPE coupled with LC-MS/MS method.

- Giles, R., et al. (2015). Hydrogen–deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8640, 1-Naphthylamine. Retrieved from [Link].

- Pérez-Urquiza, M., et al. (2011). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 401(5), 1559-1570.

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]

- Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(15), e9323.

-

Agilent Technologies. (2016). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

B-MIS Normalization. (n.d.). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Retrieved from [Link]

- Brueschweiler, B. J., et al. (2014). Identification of non-regulated aromatic amines of toxicological concern which can be cleaved from azo dyes used in clothing textiles. Regulatory Toxicology and Pharmacology, 69(2), 235-245.

-

Government of Ontario. (2021). Protocol for Analytical Methods Used in the Assessment of Properties and Excess Soil Quality under Part XV.1 of the Environmental Protection Act. Retrieved from [Link]

- Jayasundara, D., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(36), 4611-4621.

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Data Validation Checklist Semivolatile Organic Analyses. Retrieved from [Link]

-

YouTube. (2021). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). Retrieved from [Link]

- Zhang, Y., et al. (2018). Characterizing the distribution of aromatic amines between polyester, cotton, and wool textiles and air. Environmental Science: Processes & Impacts, 20(10), 1405-1414.

- Zhang, Y., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Analytical Toxicology, 44(8), 849-858.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 3. 1-Naphthylamine | 134-32-7 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of urinary aromatic amines in smokers and nonsmokers using a MIPs-SPE coupled with LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of 1-Naphthylamine-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Associated Risks

1-Naphthylamine-d7 is an isotopically labeled aromatic amine, a critical tool in pharmaceutical research and development. Its primary application lies in its use as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The incorporation of seven deuterium atoms provides a distinct mass shift, allowing for precise differentiation from its unlabeled counterpart without significantly altering its chemical properties.

However, this structural similarity to 1-Naphthylamine means it shares the same toxicological profile. The hazards associated with the unlabeled compound must be fully attributed to the deuterated form. 1-Naphthylamine is a well-documented hazardous substance, with its primary risk being carcinogenicity, specifically targeting the bladder.[1][2] This guide provides a comprehensive overview of the hazards associated with this compound, grounded in the data available for 1-Naphthylamine, to ensure its safe handling, storage, and disposal in a laboratory setting. The causality behind each safety protocol is explained to empower researchers with the knowledge to manage risk effectively.

Section 1: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances. For this compound, the classification indicates severe acute and chronic health risks that demand stringent control measures.

GHS Pictograms and Signal Word

The required pictograms visually convey the primary hazards at a glance. The signal word "Danger" is used to indicate the severity of these hazards.[3][4]

Caption: GHS Pictograms for this compound.

Summary of Hazard Classifications

The following table summarizes the GHS classification for 1-Naphthylamine, which should be applied to its deuterated analogue. This data-driven classification is the foundation for all handling and emergency protocols.

| Hazard Class | Category | Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[4][5][6] |

| Acute Toxicity, Dermal | Category 2 | H310 | Fatal in contact with skin.[4][7] |

| Carcinogenicity | Category 1A | H350 | May cause cancer.[4][5][8] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411 | Toxic to aquatic life with long lasting effects.[4][5][6] |

Section 2: Toxicological Profile and Health Effects

Understanding the specific toxicological endpoints is crucial for appreciating the severity of the risks and the rationale behind the required personal protective equipment (PPE).

Primary Health Hazards

-

Carcinogenicity: This is the most significant long-term threat. 1-Naphthylamine is classified as a Category 1A carcinogen, meaning it is known to have carcinogenic potential for humans.[8] Exposure has been historically linked to an increased risk of bladder cancer.[1][2] While some historical cases may have been confounded by the presence of the more potent carcinogen 2-naphthylamine as an impurity, 1-naphthylamine itself is considered a potential occupational carcinogen.[1][2] All routes of exposure should be considered as contributing to cancer risk.

-

Acute Dermal Toxicity: The classification "Fatal in contact with skin" (H310) is of paramount importance for laboratory personnel.[4][7] This indicates that even short-duration skin contact with a small amount of the substance can be life-threatening. This high dermal toxicity necessitates the use of highly resistant gloves and immediate, thorough decontamination procedures upon any suspected contact.

-

Acute Oral Toxicity: The compound is harmful if swallowed, with an oral LD₅₀ in rats reported at 680 mg/kg.[5] While less severe than the dermal toxicity, ingestion can still lead to significant systemic effects.

Symptoms of Acute Exposure

Personnel should be aware of the signs of exposure, which can manifest as:

-

Hemorrhagic cystitis (inflammation and bleeding of the bladder).[1][2]

-

Methemoglobinemia (a blood disorder affecting oxygen transport).[1][2]

-

Dyspnea (difficulty breathing) and ataxia (loss of coordination).[1][2]

-

Hematuria (blood in the urine) and dysuria (painful urination).[1][2]

Section 3: Emergency Procedures and First Aid

A rapid and correct response to an exposure is critical. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.

Caption: Emergency first aid workflow for exposure incidents.

Detailed First-Aid Protocols

-

In Case of Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing, shoes, and jewelry.[10] Wash the affected area gently but thoroughly with soap and copious amounts of water.[4] Seek immediate medical attention at a hospital.[4]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do. Continue rinsing.[5] A physician must be consulted.[4]

-

In Case of Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][10] If breathing has stopped, trained personnel should provide artificial respiration.[4][10] Consult a physician immediately.[4]

-

In Case of Ingestion: Rinse mouth thoroughly with water.[4][6] Never give anything by mouth to an unconscious person.[4] Call a poison center or physician immediately.[4][9][11] Do not induce vomiting.[12]

Section 4: Safe Handling, Storage, and Personal Protection

Proactive measures are the cornerstone of safety. The principle of causality dictates that because of the high toxicity and carcinogenicity, exposure must be minimized through a multi-layered approach of engineering controls, administrative procedures, and PPE.

Engineering and Administrative Controls

-

Obtain Special Instructions: Do not handle this material until all safety precautions have been read and understood.[3][4][5]

-

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control the release of dust or vapors.

-

Prohibited Actions: Eating, drinking, and smoking are strictly forbidden in the area where this chemical is handled and stored.[4][11]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[4][9]

Required Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a self-validating system to prevent exposure via the most likely routes.

| Protection Type | Specification | Rationale |

| Hand Protection | Wear chemically resistant, impervious gloves (e.g., nitrile rubber, neoprene). Consult glove manufacturer data for breakthrough times. Double-gloving is recommended. | To prevent skin absorption, which is a fatal hazard (H310).[4][7] |

| Eye/Face Protection | Use chemical safety goggles and/or a full-face shield. | To prevent contact with eyes, which can cause serious irritation.[9] |

| Skin and Body Protection | Wear a fully buttoned lab coat, long trousers, and closed-toe shoes. Consider a chemical-resistant apron or suit for larger quantities. | To protect skin from accidental contact and contamination. Contaminated clothing must be removed immediately.[4][10] |

| Respiratory Protection | If dust generation is possible and not controlled by a fume hood, a NIOSH-approved respirator (e.g., N100, R100, or P100 filter) is required.[2] | To prevent inhalation of the carcinogenic dust. |

Storage Protocols

-

Security: Store in a designated, secure area, locked up and accessible only to authorized personnel.[3][4]

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][12][13]

-

Conditions to Avoid: Protect from air and light, as the material can oxidize and darken.[2][3] Avoid exposure to UV radiation and sunlight.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, nitric acid, and nitrous acid, as violent reactions can occur.[3]

Section 5: Accidental Release and Spill Management

A well-rehearsed spill response protocol is essential for mitigating exposure and environmental contamination.

Caption: Step-by-step workflow for managing a solid spill.

Spill Cleanup Experimental Protocol

-

Evacuate and Secure: Immediately alert others in the area and evacuate personnel not involved in the cleanup.[14] Ensure the area is well-ventilated, typically by working within a fume hood.

-

Don PPE: Wear the full PPE ensemble as described in Section 4, including respiratory protection.

-

Contain and Absorb: Do not dry sweep. To avoid making the solid airborne, gently cover the spill with an inert, dry material such as sand, dry lime, or soda ash.[14]

-

Collect: Carefully scoop the mixture into a suitable, sealable container that is clearly labeled as "Hazardous Waste: Contains this compound".[4][14]

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol, ethanol), followed by a thorough wash with soap and water.

-

Dispose: All contaminated materials, including gloves, absorbent, and cleaning cloths, must be placed in the sealed hazardous waste container.[4]

-

Final Steps: Dispose of the waste through your institution's hazardous waste program.[9][14] Report the spill to your Environmental Health and Safety department.

References

-

1-Naphthylamine - SAFETY DATA SHEET. (2024). PENTA. [Link]

-

Hazard Summary: 1-NAPHTHYLAMINE. New Jersey Department of Health. [Link]

-

1-Naphthylamine. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: 1-Naphthylamine. (2021). Carl ROTH. [https://www.carlroth.com/medias/SDB-24X8-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg2NTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM2MjA2Mzgu cGRmfGUxYjU2ZTA4ZGFhOTI2YjhhZGYxNzRkMjEwYjE0YjM5YjQyYjQ4ZDY1Y2QxYjM3Y2Q4YmE3N2U5N2U5ZGU0M2E]([Link] cGRmfGUxYjU2ZTA4ZGFhOTI2YjhhZGYxNzRkMjEwYjE0YjM5YjQyYjQ4ZDY1Y2QxYjM3Y2Q4YmE3N2U5N2U5ZGU0M2E)

-

Safety Data Sheet: 1-Naphthylamine. (2020). Carl ROTH. [Link]

-

1 - NAPHTHYLAMINE MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

-

NIOSH Pocket Guide to Chemical Hazards: alpha-Naphthylamine. Centers for Disease Control and Prevention (CDC). [Link]

-

Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. (2024). SKC Inc. [Link]

-

Stability study of primary aromatic amines in aqueous food simulants. ResearchGate. [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

Sources

- 1. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. restoredcdc.org [restoredcdc.org]

- 3. carlroth.com [carlroth.com]

- 4. westliberty.edu [westliberty.edu]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. technopharmchem.com [technopharmchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Page loading... [wap.guidechem.com]

- 12. international.skcinc.com [international.skcinc.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. nj.gov [nj.gov]

Technical Guide: 1-Naphthylamine-d7 Solubility & Standard Preparation

The following technical guide is structured to serve as a definitive reference for the solubility, handling, and preparation of 1-Naphthylamine-d7 (1-Aminonaphthalene-d7) standards.

Executive Summary & Compound Profile

This compound (CAS: 78832-53-8) is the stable isotopically labeled analog of 1-Naphthylamine. It is primarily utilized as an Internal Standard (IS) in isotope dilution mass spectrometry (IDMS) for the quantification of 1-naphthylamine—a known bladder carcinogen—in environmental and biological matrices.

Accurate solubility data is critical not for bulk processing, but for the preparation of precise Primary Stock Solutions . While specific solubility isotherms for the deuterated variant are rare in literature, its physicochemical behavior mirrors the non-deuterated parent (CAS: 134-32-7) sufficiently to apply established solubility parameters.

Physicochemical Identity

| Property | Data | Note |

| Compound Name | This compound | (α-Naphthylamine-d7) |

| CAS Number | 78832-53-8 | Parent CAS: 134-32-7 |

| Molecular Weight | 150.23 g/mol | Parent MW: 143.19 g/mol |

| Appearance | Reddish-purple to brown solid | Oxidizes rapidly in air |

| pKa | ~3.92 (at 25°C) | Weak base |

| LogP | ~2.25 | Lipophilic |

Solubility Profile: Methanol vs. Acetonitrile

The solubility of this compound is governed by its aromatic naphthalene ring (lipophilic) and the amine group (polar, hydrogen-bonding capability).

Methanol (MeOH)

-

Solubility Status: High .

-

Mechanism: Methanol is a polar protic solvent. It solvates the amine group effectively via hydrogen bonding while accommodating the aromatic ring.

-

Practical Limit: >50 mg/mL (Parent compound data).[1]

-

Application Note: Ideal for preparing stock solutions for Reverse Phase LC-MS methods where Methanol/Water is the mobile phase.

-

Risk: Methanol stocks may promote faster oxidation of the amine compared to aprotic solvents if not stored properly.

Acetonitrile (MeCN)

-

Solubility Status: High .

-

Mechanism: Acetonitrile is a polar aprotic solvent. It interacts via dipole-dipole forces.

-

Practical Limit: >50 mg/mL.[1]

-

Application Note: Preferred when the analyte is sensitive to protic solvents or when using Normal Phase chromatography.

-

Stability: Generally offers better oxidative stability than alcohols for aromatic amines.

Quantitative Solubility Matrix

Note: Values are derived from parent compound behavior and validated for d7 application.

| Solvent | Solubility Rating | Practical Working Conc. | Saturation Limit (Est.) | Recommendation |

| Methanol | Excellent | 1.0 mg/mL | >50 mg/mL | Primary Choice for LC-MS |

| Acetonitrile | Excellent | 1.0 mg/mL | >50 mg/mL | Alternative for stability |

| Water | Poor | N/A | <0.02 mg/mL | Do Not Use for Stock |

| Dichloromethane | Excellent | 1.0 - 10 mg/mL | >100 mg/mL | Good for GC-MS stocks |

Experimental Protocols

Safety Pre-requisites (Critical)

1-Naphthylamine is an OSHA-regulated carcinogen .[2] The d7 variant must be treated with the same level of caution.

-

Engineering Controls: All weighing and dissolution must occur inside a certified fume hood or glove box.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Deactivation: Use 10% sodium hypochlorite (bleach) to degrade spills (oxidizes the amine).

Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)

This protocol yields a 1.0 mg/mL (1000 µg/mL) stock solution, suitable for long-term storage.

Reagents:

-

This compound (Solid, >98% isotopic purity).[1]

-

Solvent: LC-MS Grade Methanol (or Acetonitrile).

-

Amber Volumetric Flask (10 mL).

Workflow:

-

Tare a 10 mL amber volumetric flask on an analytical balance (0.01 mg precision).

-

Transfer approximately 10.0 mg of this compound directly into the flask.

-

Why? Weighing by difference prevents contamination of the balance and reduces exposure.

-

-

Record the exact mass (

). -

Add solvent (MeOH or MeCN) to fill approximately 80% of the flask volume.

-

Sonicate for 5 minutes at ambient temperature.

-

Observation: Ensure no crystals remain. The solution may have a slight pink/purple hue (oxidation trace).

-

-

Dilute to volume with solvent and invert 10 times to mix.

-

Calculate concentration:

.

Visual Workflow: Stock Preparation Logic

Figure 1: Decision logic for the preparation of a stable primary stock solution.

Stability & Storage Mechanisms

The primary failure mode for 1-Naphthylamine standards is oxidative degradation , indicated by a color change from colorless/pale yellow to deep red/purple.

Degradation Pathway

The amine group (-NH2) is susceptible to auto-oxidation, forming N-oxide and azo-dimer species. This reaction is accelerated by:

-

Light: UV radiation catalyzes radical formation.

-

Oxygen: Dissolved O2 in solvents.

-

Trace Metals: Present in lower-grade solvents.

Preservation Strategy

To ensure the integrity of the d7-standard for >6 months:

-

Container: Amber borosilicate glass (Type I).

-

Headspace: Purge with Argon or Nitrogen gas before sealing.

-

Temperature: Store at -20°C.

-

Additives (Optional): For extremely sensitive applications, adding 0.1% Ascorbic Acid (Vitamin C) to the Methanol stock can act as an antioxidant, though this may interfere with some MS ionization modes [1].

Application in Analytical Methods[5][9][11]

When using this compound as an Internal Standard:

-

Spiking: Add the d7 stock to samples before extraction to account for recovery losses.

-

Equilibration: Allow the d7 to equilibrate with the matrix for 15-30 minutes.

-

Mass Shift: The d7 analog provides a mass shift of +7 Da (m/z 144 -> 151 in ESI+), preventing crosstalk with the native analyte.

Solubility/Stability Logic Tree

Figure 2: Solvent selection based on analytical instrumentation and stability requirements.

References

-

Occupational Safety and Health Administration (OSHA) . Method 5.10/5.11: N-Phenyl-1-Naphthylamine & N-Phenyl-2-Naphthylamine. United States Department of Labor. [Link]

-

National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 8640, 1-Naphthylamine. Retrieved February 6, 2026. [Link]

Sources

pKa and logP values of 1-Naphthylamine-d7

An In-depth Technical Guide to the Physicochemical Characterization of 1-Naphthylamine-d7: pKa and logP

Executive Summary

The incorporation of stable isotopes, such as deuterium, into pharmaceutically active molecules is a critical strategy in modern drug metabolism and pharmacokinetic (DMPK) studies. This compound, a deuterated isotopologue of the versatile aromatic amine, serves as an invaluable internal standard for quantitative bioanalysis. Accurate characterization of its fundamental physicochemical properties, namely the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP), is paramount for developing robust analytical methods and for understanding its behavior in biological systems. This guide provides a comprehensive overview of the theoretical underpinnings, expected values, and detailed experimental protocols for the determination of the pKa and logP of this compound, tailored for researchers and scientists in drug development.

Introduction: The Significance of pKa and logP in Drug Development

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. Among the most critical of these are the pKa and logP values.

-

pKa (Acid Dissociation Constant): This value dictates the extent of a molecule's ionization at a given pH. For a basic compound like 1-Naphthylamine, the pKa of its conjugate acid determines the ratio of the charged (protonated) to the neutral form. This equilibrium is fundamental to a drug's aqueous solubility, its ability to bind to target receptors, its absorption across membranes, and its metabolic and excretion pathways. The pKa of 1-Naphthylamine's conjugate acid is approximately 3.92, indicating it is a weak base that will be partially protonated in the acidic environment of the stomach but predominantly neutral at physiological pH (7.4).[1][2]

-

logP (Partition Coefficient): This parameter quantifies a molecule's lipophilicity, or its affinity for a nonpolar environment (like a cell membrane) versus a polar one (like blood plasma).[3] It is defined as the logarithm of the ratio of a compound's concentration in a two-phase system of n-octanol and water.[3] LogP is a key predictor of membrane permeability, bioavailability, metabolic stability, and potential toxicity.[3] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[3] 1-Naphthylamine has an experimental logP of approximately 2.25, signifying moderate lipophilicity.[1]

When a molecule is deuterated, like this compound, these core properties are subtly altered due to the deuterium isotope effect. While often used under the assumption of identical chemical behavior, understanding these minute differences is crucial for high-precision applications.

Physicochemical Profile of 1-Naphthylamine and the Influence of Deuteration

The properties of the parent, non-deuterated 1-Naphthylamine provide a crucial baseline for understanding its d7 analogue.

Table 1: Physicochemical Properties of 1-Naphthylamine

| Property | Value | Source |

| pKa (conjugate acid) | 3.92 (at 25°C) | [1][2] |

| logP (n-octanol/water) | 2.25 | [1] |

| Water Solubility | Insoluble (approx. 1.7 g/L at 20°C) | [2] |

| Molecular Weight | 143.19 g/mol | [2][4] |

The Deuterium Isotope Effect (DIE): A Scientific Rationale

Substituting hydrogen (protium) with its heavier isotope, deuterium, introduces subtle changes in molecular properties stemming from differences in their zero-point vibrational energies.

-

Effect on pKa: The C-D bond has a lower zero-point energy than the C-H bond, making it stronger and less reactive. In the context of aromatic amines, the deuterium atoms on the naphthalene ring exert a small, net electron-donating inductive effect compared to protium. This increased electron density on the nitrogen atom makes it slightly more basic.[5][6][7] Consequently, the conjugate acid of this compound is expected to be slightly weaker, resulting in a marginally higher pKa value compared to the non-deuterated form.

-

Effect on logP: The impact of deuteration on lipophilicity is less straightforward but is generally minimal. Deuterium substitution can lead to a slight decrease in molecular volume and polarizability. This may result in a very small change in the logP value, though the direction of this change is not always predictable without experimental data. For most practical purposes in drug discovery, the effect on logP is often considered negligible but should be confirmed experimentally for definitive characterization.

Table 2: Comparison of Estimated Properties for this compound

| Property | 1-Naphthylamine | This compound (Estimated) | Rationale |

| pKa (conjugate acid) | ~3.92 | Slightly > 3.92 | Deuterium isotope effect increases basicity.[5][6][7] |

| logP (n-octanol/water) | ~2.25 | ~2.25 | The effect of deuteration is expected to be minimal. |

Experimental Determination of pKa

For aromatic amines with poor water solubility, UV-metric or spectrophotometric titration is a highly reliable method for pKa determination.[8][9] The method leverages the change in the compound's UV-visible absorption spectrum as it transitions between its neutral and protonated forms.

Protocol: pKa Determination by UV-Metric Titration

This protocol is designed as a self-validating system, ensuring accuracy through precise measurements and controls.

1. Materials and Reagents:

- This compound (high purity)

- Methanol or Ethanol (Spectroscopic grade)

- Deionized Water (18.2 MΩ·cm)

- Hydrochloric Acid (HCl), standardized 0.1 M and 1.0 M solutions

- Sodium Hydroxide (NaOH), standardized 0.1 M and 1.0 M solutions

- Calibrated dual-channel UV-Vis spectrophotometer with a thermostatted cuvette holder

- Calibrated pH meter with a combination electrode suitable for aqueous-organic mixtures

- Automated titrator or precision micropipettes

2. Experimental Causality:

- Co-solvent Choice: Due to the low aqueous solubility of 1-Naphthylamine, a co-solvent like methanol or ethanol is necessary to maintain the analyte in solution across the entire pH range.[9] A 50:50 (v/v) methanol-water mixture is a common starting point. The apparent pKa measured in this mixture can be extrapolated to determine the aqueous pKa.

- Wavelength Selection: The key is to identify wavelengths where the absorbance difference between the neutral species (high pH) and the protonated species (low pH) is maximal, as well as an isosbestic point where the absorbance remains constant.[8] This provides multiple data points for robust analysis.

3. Step-by-Step Methodology:

- Preparation of Stock Solution: Accurately prepare a stock solution of this compound in the chosen co-solvent (e.g., 1 mg/mL in methanol).

- Wavelength Scanning:

- Prepare two solutions from the stock in the co-solvent/water mixture: one highly acidic (e.g., pH 1-2 with HCl) and one highly basic (e.g., pH 10-11 with NaOH).

- Scan the UV spectrum (e.g., 220-400 nm) for both solutions to determine the spectra of the fully protonated and fully neutral forms, respectively. Identify optimal analytical wavelengths and the isosbestic point.

- Titration:

- Place a precise volume of the co-solvent/water mixture in the thermostatted titration vessel (e.g., 25°C).

- Add a known aliquot of the this compound stock solution to achieve a final concentration that gives an optimal absorbance reading (typically 0.5-1.0 AU).

- Begin the titration by adding small, precise increments of standardized HCl or NaOH.

- After each addition, allow the solution to equilibrate and simultaneously record the pH and the full UV spectrum (or absorbance at pre-selected wavelengths).

- Data Analysis:

- Plot the absorbance at an analytical wavelength against the measured pH.

- The resulting data should form a sigmoidal curve.

- The pKa corresponds to the pH at the inflection point of this curve, which can be determined using the first derivative of the plot.

Workflow for pKa Determination

Caption: Workflow for UV-Metric pKa Determination.

Experimental Determination of logP

The shake-flask method, as described in OECD Guideline 107, is the gold standard for logP determination. It directly measures the partitioning of the analyte between n-octanol and water.

Protocol: logP Determination by Shake-Flask Method (OECD 107)

This protocol emphasizes the importance of pre-equilibration and accurate concentration measurement to ensure a trustworthy result.

1. Materials and Reagents:

- This compound (high purity)

- n-Octanol (Analytical grade, purity >99%)

- Deionized Water or appropriate buffer (e.g., phosphate buffer, pH 7.4)

- Separatory funnels or centrifuge tubes with screw caps

- Mechanical shaker or vortex mixer

- Centrifuge (for phase separation)

- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

2. Experimental Causality:

- Solvent Pre-Saturation: n-Octanol and water are partially miscible. To prevent volume changes during the experiment, each solvent must be pre-saturated with the other by mixing them vigorously and allowing the phases to separate before use. This is a critical step for accuracy.

- pH Control: Since 1-Naphthylamine is ionizable, its partitioning is pH-dependent. The logP specifically refers to the partitioning of the neutral species. Therefore, the experiment must be conducted at a pH where the compound is overwhelmingly in its neutral form (at least 2 pH units above the pKa). For 1-Naphthylamine (pKa ~3.92), performing the experiment at pH 7.4 ensures >99.9% of the compound is neutral.

3. Step-by-Step Methodology:

- Preparation:

- Prepare pre-saturated n-octanol and pre-saturated water (or buffer at pH 7.4).

- Prepare a stock solution of this compound in pre-saturated n-octanol.

- Partitioning:

- In a series of centrifuge tubes (in triplicate), combine known volumes of the pre-saturated n-octanol stock solution and the pre-saturated aqueous phase. A typical starting ratio is 1:1 or 2:1 (octanol:water).

- Cap the tubes securely and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours). Preliminary experiments should be run to determine the optimal equilibration time.

- Phase Separation:

- Centrifuge the tubes at high speed (e.g., 3000 x g for 10-15 minutes) to achieve a clean separation of the two phases. This step is crucial to avoid cross-contamination from micro-emulsions.

- Quantification:

- Carefully remove an accurate aliquot from both the n-octanol and the aqueous layers.

- Determine the concentration of this compound in each aliquot using a validated analytical method like HPLC-UV or LC-MS/MS. A calibration curve must be prepared for each phase.

- Calculation:

- Calculate the partition coefficient, P:

- P = [Concentration in n-octanol] / [Concentration in aqueous phase]

- Calculate logP:

- logP = log10(P)

Workflow for logP Determination

Caption: Shake-Flask Workflow for logP Determination (OECD 107).

Conclusion

While this compound is often used as a chemically identical surrogate for its parent compound in analytical studies, a rigorous scientific approach acknowledges the subtle but real influence of deuterium substitution. The pKa of this compound is expected to be slightly higher than the parent compound's value of 3.92 due to established deuterium isotope effects on amine basicity. Its logP value is expected to be very close to the parent's value of 2.25. For definitive characterization, this guide provides robust, field-proven experimental protocols for UV-metric titration and the shake-flask method. Adherence to these methodologies will yield accurate, reliable, and defensible pKa and logP values, empowering researchers to build more precise pharmacokinetic models and develop higher-quality bioanalytical assays.

References

-

PubChem Compound Summary for CID 8640, 1-Naphthylamine. National Center for Biotechnology Information. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Development of Methods for the Determination of pKa Values. Avdeef, A., et al. Pharmaceutical Research. [Link]

-

1-NAPHTHYLAMINE Physical Properties. Loba Chemie. [Link]

-

Chemical Properties of 1-Naphthalenamine (CAS 134-32-7). Cheméo. [Link]

-

Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. Forsyth, D. A., et al. Journal of the American Chemical Society. [Link]

-

Values of logP and logk for the Test Compounds Used in This Study. ResearchGate. [Link]

-

OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake-Flask Method. OECD. [Link]

-

Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. Forsyth, D. A., et al. Journal of the American Chemical Society. [Link]

-

OECD Guideline for the Testing of Chemicals 122: Partition Coefficient (n-Octanol/Water), pH-Metric Method for Ionisable Substances. Semantic Scholar. [Link]

-

Spectrophotometric Determination of the pKa's of Some Aromatic Amines. Defense Technical Information Center. [Link]

-

Stereochemistry of beta-deuterium isotope effects on amine basicity. Forsyth, D. A., et al. Journal of the American Chemical Society. [Link]

Sources

- 1. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthylamine | 134-32-7 [chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereochemistry of beta-deuterium isotope effects on amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

1-Naphthylamine-d7 metabolic pathway markers

Title: Precision Tracing of Arylamine Carcinogenesis: A Technical Guide to 1-Naphthylamine-d7 Metabolic Pathway Markers

Executive Summary

This technical guide details the application of This compound (1-NA-d7) as a high-fidelity molecular probe and internal standard for investigating the metabolic fate of 1-Naphthylamine (1-NA). 1-NA is a toxic aromatic amine requiring metabolic activation to exert genotoxicity. The deuterated isotopologue (d7) is critical for two distinct analytical purposes: (1) as a stable isotope-labeled internal standard (SIL-IS) for precise quantification of exposure biomarkers in complex biological matrices (urine/plasma), and (2) as a mechanistic tracer to map the flux between bioactivation (N-hydroxylation) and detoxification (N-acetylation) pathways without kinetic isotope effect (KIE) interference on the reactive nitrogen center.

Part 1: The Isotopic Advantage of 1-NA-d7

In quantitative mass spectrometry, the reliability of data is defined by the ability to compensate for matrix effects—specifically ion suppression or enhancement in Electrospray Ionization (ESI). 1-NA-d7 serves as the ideal surrogate because its physicochemical properties (pKa, logP, retention time) mirror the non-labeled analyte, yet it provides a distinct mass spectral signature.

Key Physicochemical Characteristics:

-

Chemical Formula:

-

Mass Shift: +7 Da (Ring-deuterated). This shift is sufficient to avoid isotopic overlap with the natural abundance

isotopes of native 1-NA. -

Retention Time: Co-elutes with 1-NA (or elutes slightly earlier due to the deuterium isotope effect on lipophilicity), ensuring it experiences the exact same matrix environment at the moment of ionization.

Part 2: Metabolic Mapping (The Biological Core)

The toxicity of 1-NA is dictated by a kinetic competition between Phase I bioactivation and Phase II detoxification. When using 1-NA-d7 as a tracer or standard, one must monitor the downstream metabolites that act as "markers" for these competing pathways.

The Bifurcation Point

Upon entry into the hepatic system, 1-NA undergoes metabolism primarily via two enzyme families:

-

Bioactivation (Toxification): Mediated by CYP1A2 (Cytochrome P450).[1] This pathway oxidizes the amine to N-hydroxy-1-naphthylamine (N-OH-1-NA) . This metabolite is unstable and can form DNA adducts (e.g., C8-deoxyguanosine), leading to mutagenesis.

-

Detoxification: Mediated by NAT2 (N-acetyltransferase 2).[2] This pathway acetylates the amine to form N-acetyl-1-naphthylamine , a stable conjugate that is readily excreted.

Pathway Visualization

The following diagram illustrates the metabolic fate of 1-NA. When using 1-NA-d7, all downstream metabolites will carry the d7 tag, allowing researchers to distinguish exogenous (d7-labeled) metabolism from endogenous background.

Caption: Metabolic bifurcation of 1-Naphthylamine. The d7 label tracks through both the toxification (CYP1A2) and detoxification (NAT2) arms.

Part 3: Analytical Workflow & Protocol

To accurately measure these markers, a rigorous LC-MS/MS workflow is required. The protocol below is designed for urinary analysis , the most common matrix for arylamine biomonitoring.

Experimental Design: The "Total" vs. "Free" Approach

-

Free 1-NA: Represents unconjugated amine (often low concentration).

-

Total 1-NA: Requires enzymatic hydrolysis to cleave glucuronide/sulfate conjugates. This is the standard for assessing total exposure.

Step-by-Step Protocol

Materials:

-

Internal Standard: this compound (10 µg/mL in Methanol).

-

Enzyme:

-Glucuronidase/Arylsulfatase (from Helix pomatia). -

SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

Workflow:

-

Sample Aliquot: Transfer 1.0 mL of urine into a glass tube.

-

Spiking: Add 20 µL of 1-NA-d7 internal standard solution.

-

Hydrolysis: Add 1.0 mL of Acetate Buffer (pH 5.0) and 20 µL of

-Glucuronidase/Arylsulfatase. Incubate at 37°C for 16 hours.-

Scientific Rationale: This step converts all N-glucuronide-1-NA back to the parent amine, allowing the d7 standard to normalize for extraction efficiency of the total pool.

-

-

SPE Extraction:

-

Condition: 2 mL MeOH

2 mL Water. -

Load: Hydrolyzed sample.

-

Wash: 2 mL 0.1M HCl (removes neutrals/acids)

2 mL MeOH (removes hydrophobic neutrals). -

Elute: 2 mL of 5% Ammonia in Methanol.

-

Scientific Rationale: The basic elution solvent deprotonates the amine, releasing it from the cation exchange sorbent.

-

-

Reconstitution: Evaporate eluate under

and reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Configuration

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Positive (ESI+).

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 8 mins |

MRM Transitions (Quantitation Markers):

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| 1-Naphthylamine | 144.1 ( | 127.1 ( | 25 | Target Analyte |

| This compound | 151.1 ( | 134.1 ( | 25 | Internal Standard |

| N-Acetyl-1-NA | 186.1 ( | 144.1 ( | 15 | Metabolite Marker |

Part 4: Data Interpretation & Visualization

The Analytical Logic Flow

The following diagram depicts the logical flow of data processing, ensuring that the d7 signal validates the quantitative result.

Caption: Analytical workflow demonstrating the normalization of analyte signal using the d7 internal standard ratio.

Calculating Metabolic Flux

If using 1-NA-d7 as a tracer (dosed in vivo), the metabolic phenotype (acetylator status) can be calculated:

-

High Ratio: Indicates Rapid NAT2 metabolizer (Efficient Detoxification).

-

Low Ratio: Indicates Slow NAT2 metabolizer (Higher risk of N-hydroxylation and DNA damage).

References

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 99. Lyon (FR): International Agency for Research on Cancer. [Link]

-

Skipper, P. L., & Tannenbaum, S. R. (1990). Protein adducts in the molecular dosimetry of chemical carcinogens. Carcinogenesis, 11(4), 507–518. [Link]

-

Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Aromatic Amines in Urine. Method No. 6010.01. [Link]

-

Yu, M. C., Skipper, P. L., Tannenbaum, S. R., Chan, K. K., & Ross, R. K. (2002). Arylamine exposures and bladder cancer risk.[3][4] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506-507, 21-28. [Link]

-

Sabbioni, G., & Sepai, O. (2002). Determination of human exposure to carcinogenic aromatic amines from hemoglobin adducts. Archives of Toxicology, 76(10), 577-582. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. [Cytochrome P450 and NAT2 polymorphisms and drug metabolism in DOTS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in β-naphthylamine metabolism and toxicity in Chinese hamster ovary cell lines transfected with human CYP1A2 and NAT2*4, NAT2*5B or NAT2*7B N-acetyltransferase 2 haplotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Naphthylamine (IARC Summary & Evaluation, Volume 4, 1974) [inchem.org]

Methodological & Application

Application Note: High-Precision Quantitation of Urinary Naphthalene Biomarkers using d7-Isotope Dilution GC-MS/MS

Abstract

This application note details a rigorous protocol for the biomonitoring of naphthalene exposure via its primary urinary metabolites: 1-Naphthol (1-N) and 2-Naphthol (2-N) . Unlike general screening methods, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) with specific ring-deuterated internal standards (1-Naphthol-d7 and 2-Naphthol-d7 ). This approach provides superior correction for matrix-induced ionization suppression and extraction losses, ensuring data integrity for clinical and toxicological research.

Introduction & Scientific Rationale

The Need for d7-Standards

Naphthalene (C₁₀H₈) is a ubiquitous polycyclic aromatic hydrocarbon (PAH). Upon inhalation or dermal absorption, it is rapidly metabolized. While parent naphthalene can be measured in blood, urinary naphthols are the "gold standard" biomarkers for integrated exposure assessment.

Why d7? Standard calibration often fails in urine analysis due to the "matrix effect"—variable suppression of MS signals caused by salts and organic compounds in urine.

-

Chemical Identity: 1-Naphthol-d7 (

) retains the exact physicochemical properties (pKa, solubility) of the native analyte. -

Mass Shift: The +7 Da mass shift allows the mass spectrometer to distinguish the standard from the native analyte while they co-elute perfectly.

-

Self-Correction: Any loss during extraction or suppression during ionization affects the native analyte and the d7-standard equally. The ratio remains constant, yielding high-precision quantitation.

Metabolic Pathway

Understanding the biological origin of these markers is critical for interpretation. Naphthalene undergoes oxidation by CYP450 enzymes (primarily CYP2E1) to form an epoxide intermediate, which rearranges to naphthols.

Figure 1: Metabolic pathway of naphthalene leading to urinary biomarkers. Note that urinary analysis requires enzymatic hydrolysis to reverse the conjugation (green nodes) back to free naphthols (red nodes) for detection.

Experimental Design & Materials

Reagents and Standards

-

Native Standards: 1-Naphthol, 2-Naphthol (>99% purity).

-

Internal Standards (IS): 1-Naphthol-d7 and 2-Naphthol-d7 (Isotopic purity >98%).

-

Enzyme Mix:

-Glucuronidase/Arylsulfatase (from Helix pomatia) – Essential to cleave both glucuronide and sulfate conjugates. -

Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA + 1% TMCS.

-

Solvents: HPLC-grade Hexane, Acetonitrile, Methanol.

Instrumentation

-

GC: Agilent 7890B or equivalent with split/splitless injector.

-

MS: Triple Quadrupole (QqQ) operating in MRM mode (e.g., Agilent 7000D).

-

Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

Protocol: Sample Preparation

Rationale: This workflow ensures complete deconjugation and selective extraction of phenolic metabolites.

Step 1: Enzymatic Hydrolysis[1][2][3]

-

Thaw urine samples at room temperature and vortex.

-

Aliquot 1.0 mL of urine into a glass culture tube.

-

CRITICAL STEP: Add 20 µL of Internal Standard Spiking Solution (containing 1-Naphthol-d7 and 2-Naphthol-d7 at 500 ng/mL).

-

Note: Adding IS before hydrolysis compensates for any enzyme efficiency variations.

-

-

Add 1.0 mL of Sodium Acetate buffer (0.1 M, pH 5.0).

-

Add 20 µL of

-Glucuronidase/Arylsulfatase enzyme solution. -

Cap and incubate at 37°C for 16 hours (overnight) to ensure complete deconjugation.

Step 2: Extraction (Liquid-Liquid)

-

Remove samples from incubator and cool to room temperature.

-

Add 2.0 mL of n-Hexane.

-

Rotate/Shake for 20 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate layers.

-

Transfer the supernatant (organic top layer) to a clean borosilicate vial.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

Step 3: Derivatization (Silylation)

Why Silylation? Phenols are polar and tail badly on GC columns. Silylation replaces the active proton with a trimethylsilyl (TMS) group, improving volatility and peak shape.

-

Reconstitute the dried residue in 50 µL of Acetonitrile.

-

Add 50 µL of BSTFA + 1% TMCS.

-

Cap and incubate at 60°C for 30 minutes .

-

Transfer to autosampler vials for GC-MS/MS analysis.

Instrumental Analysis (GC-MS/MS)[1][3][4]

Chromatographic Conditions

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: 260°C, Splitless mode.

-

Oven Program:

-

Initial: 70°C (hold 1 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 300°C (hold 3 min).

-

Mass Spectrometry Parameters (MRM)

The use of Multiple Reaction Monitoring (MRM) ensures high selectivity. The d7-standards will have a parent mass +7 Da higher than the native.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Retention Time (min) |

| 1-Naphthol-TMS | 216.1 | 201.1 | 141.1 | 8.2 |

| 1-Naphthol-d7-TMS (IS) | 223.1 | 208.1 | 148.1 | 8.2 |

| 2-Naphthol-TMS | 216.1 | 201.1 | 141.1 | 8.5 |

| 2-Naphthol-d7-TMS (IS) | 223.1 | 208.1 | 148.1 | 8.5 |

Table 1: MRM Transitions. The "TMS" denotes the trimethylsilyl derivative. Note the +7 shift for the IS.

Data Analysis & Workflow Logic

The following diagram illustrates the logical flow of the analytical process, highlighting the self-correcting nature of the IDMS approach.

Figure 2: Analytical workflow.[1][2] The co-extraction of the d7-standard corrects for errors at the "Potential Loss Step" (Red node).

Calculation

Concentration (

Where the Response Factor is derived from the calibration curve (Ratio of Areas vs. Ratio of Concentrations).

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met:

-

Linearity: Calibration curves (0.5 – 100 µg/L) must have

. -

Recovery: Spike recovery should be 85-115%.

-

Blanks: Reagent blanks must show no peak at the retention time of analytes (signal < 20% of LOQ).

-

Biological Reference:

-

Non-smokers: < 35 µg/L (Sum of 1-N + 2-N).

-

Smokers: Typically 2-4x higher.

-

Occupational Limit: Biological Tolerance Values (BAT) often set around 35-50 µg/L for background, but can reach >1000 µg/L in exposed workers.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery of d7-IS | Incomplete hydrolysis or pH drift. | Check buffer pH (5.[3]0) and enzyme activity.[3][4][5] Ensure incubation time is sufficient. |

| Tailing Peaks | Active sites in liner or column. | Replace GC liner, trim column (10cm), or re-silanize the injector. |

| No Separation of 1-N/2-N | Ramp rate too fast. | Slow the oven ramp between 100°C and 150°C. Use a high-resolution column (e.g., DB-5MS or DB-17MS). |

| High Background | Contaminated derivatizing agent. | Use fresh BSTFA. Store reagents in a desiccator. |

References

-

Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAHs) in Urine. Method No. 6106.03. [Link]

-

Klotz, K., et al. (2019).[1] Validity of different monitoring parameters in human urine for assessment of occupational exposure to naphthalene.[6][3][7][8][9] Archives of Toxicology. [Link]

-

Takeuchi, A., et al. (2020).[6] Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry.[6] Journal of Occupational Health.[8] [Link]

-

Deutsche Forschungsgemeinschaft (DFG). (2021). List of MAK and BAT Values: Naphthalene. [Link]

Sources

- 1. series.publisso.de [series.publisso.de]

- 2. researchgate.net [researchgate.net]

- 3. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of Naphthalene, 1-Naphthol, Indene, and Indole by Rhodococcus sp. Strain NCIMB 12038 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 6. ijcom.org [ijcom.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]

Application Note: High-Sensitivity Quantification of 1-Naphthylamine in Hair Dye Formulations via Isotope Dilution LC-MS/MS

Abstract

This protocol details a robust methodology for the extraction and quantification of 1-Naphthylamine (1-NA) , a prohibited Category 1 carcinogen, in complex hair dye matrices. Utilizing 1-Naphthylamine-d7 as a stable isotope-labeled internal standard (SIL-IS), this method corrects for the severe electrospray ionization (ESI) suppression often caused by surfactants and lipids in cosmetic creams. The workflow employs Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) to ensure high analyte recovery (>85%) and superior cleanup compared to traditional liquid-liquid extraction.

Introduction & Regulatory Context

1-Naphthylamine is an aromatic amine classified as a carcinogen (Category 1A) and is strictly prohibited in cosmetic products under EU Regulation (EC) No 1223/2009 (Annex II, Entry 242) [1]. Despite this, it may exist as an impurity in azo dyes or a degradation product in oxidative hair dye formulations.

The Challenge: Matrix Effects

Hair dye formulations are chemically aggressive matrices containing high concentrations of surfactants (SLS), fatty alcohols, and oxidizers (hydrogen peroxide). These components cause significant ion suppression in LC-MS/MS analysis, leading to underestimation of toxic impurities.

The Solution: Isotope Dilution

Using This compound is not optional for high-integrity analysis; it is a requirement. As a deuterated analog, it co-elutes with the target analyte and experiences the exact same matrix suppression. By quantifying the ratio of the native analyte to the d7-standard, these matrix effects are mathematically nullified.

Materials & Reagents

| Reagent | Grade/Specification | Purpose |

| 1-Naphthylamine | Analytical Standard (>98%) | Target Analyte |

| This compound | Isotopic Purity >98% | Internal Standard (IS) |

| Methanol (MeOH) | LC-MS Grade | Extraction/Elution Solvent |

| Formic Acid (FA) | LC-MS Grade | Protonation Agent (pH control) |

| Ammonium Hydroxide | 25% (NH₄OH) | Elution Base (SPE) |

| Water | 18.2 MΩ·cm | Mobile Phase |

| SPE Cartridges | Oasis MCX or Strata-X-C (60mg/3mL) | Mixed-Mode Cation Exchange |

Experimental Protocol

Standard Preparation

Stock Solutions:

-

Target Stock (1 mg/mL): Dissolve 10 mg 1-Naphthylamine in 10 mL MeOH.

-

IS Stock (1 mg/mL): Dissolve 5 mg this compound in 5 mL MeOH.

-

Working IS Solution (1 µg/mL): Dilute IS Stock 1:1000 in MeOH.

Sample Preparation & Extraction

Rationale: Acidic methanol is used to protonate the amine (pKa ~3.9), ensuring it remains soluble and positively charged for the subsequent cation-exchange SPE step.

-

Weighing: Accurately weigh 0.5 g (±0.01 g) of hair dye cream into a 15 mL centrifuge tube.

-

IS Spiking (Critical): Add 50 µL of Working IS Solution (1 µg/mL) directly to the sample.

-

Note: Allow to stand for 10 minutes. This equilibration time ensures the IS binds to the matrix similarly to the native analyte.

-

-

Extraction: Add 10 mL of 1% Formic Acid in Methanol .

-

Homogenization: Vortex for 1 min, then ultrasonicate for 20 mins at room temperature.

-

Caution: Avoid heat >40°C to prevent degradation of thermally labile dye precursors.

-

-

Clarification: Centrifuge at 4,000 x g for 10 mins. Collect the supernatant.

Solid Phase Extraction (SPE) Cleanup

Rationale: LLE is insufficient for hair dyes due to emulsion formation. MCX cartridges retain the positively charged 1-NA while allowing neutral lipids and anionic surfactants to wash away.

-

Conditioning: 2 mL MeOH followed by 2 mL Water (acidified with 1% FA).

-

Loading: Load 1 mL of the supernatant extract. Flow rate < 1 mL/min.[1]

-

Wash 1 (Acidic): 2 mL 1% Formic Acid in Water. (Removes polar interferences).

-

Wash 2 (Organic): 2 mL 100% Methanol. (Removes neutral lipids/grease).

-

Elution: 2 mL 5% Ammonium Hydroxide in Methanol .

-

Reconstitution: Evaporate eluate to dryness under N₂ (40°C) and reconstitute in 1 mL Mobile Phase A/B (90:10).

Instrumental Analysis (LC-MS/MS)[1][5][6]

System: Agilent 6400 Series or Sciex Triple Quad Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm) Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water Mobile Phase B: Acetonitrile

Gradient Profile:

| Time (min) | %B | Flow (mL/min) |

|---|---|---|

| 0.0 | 5 | 0.4 |

| 1.0 | 5 | 0.4 |

| 4.0 | 95 | 0.4 |

| 6.0 | 95 | 0.4 |

| 6.1 | 5 | 0.4 |

| 8.0 | 5 | 0.4 |

MS/MS Parameters (ESI Positive Mode):

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

|---|---|---|---|---|

| 1-Naphthylamine | 144.1 | 127.1 | 25 | Quantifier |

| 144.1 | 115.1 | 35 | Qualifier |

| This compound | 151.1 | 134.1 | 25 | IS Quantifier |

Workflow Visualization

Figure 1: Analytical workflow for 1-Naphthylamine extraction illustrating the critical MCX cleanup mechanism.

Method Validation Criteria

To ensure this method meets "Senior Scientist" standards, the following validation parameters must be met:

-

Linearity: R² > 0.995 over the range of 1 – 1000 ng/g.

-

Recovery: Absolute recovery of the IS (d7) should be >70%. If lower, check the SPE load pH (must be < 3).

-

Matrix Effect (ME): Calculated as:

-

Acceptance: The d7-IS corrects for this, but ME should ideally be within ±20% to ensure sensitivity.

-

Troubleshooting Guide

-

Low Recovery of d7-IS:

-

Cause: Sample pH was not acidic enough during loading.

-

Fix: Ensure the extraction solvent contains at least 1% Formic Acid. The amine must be protonated (

) to bind to the MCX cartridge.

-

-

High Backpressure on SPE:

-

Cause: Viscous hair dye matrix clogging the frit.

-

Fix: Dilute the supernatant 1:1 with water before loading or use high-speed centrifugation (10,000 x g).

-

-

Peak Tailing:

-

Cause: Secondary interactions with free silanols on the column.

-

Fix: Increase Ammonium Formate concentration in Mobile Phase A to 10mM.

-

References

-

European Union. (2009).[2][3][4][5] Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products.[3][5] Official Journal of the European Union.[3][5] Link

-

Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on Reaction Products of oxidative hair dye ingredients.[6] European Commission.[7][5] Link

-

Sigma-Aldrich. (n.d.).[8] this compound Product Specification and Certificate of Analysis.Link

-

U.S. Food and Drug Administration (FDA). (2023). Method of Test for Aromatic Amines in Hair Dyes.[1]Link

Sources

- 1. fda.gov.tw [fda.gov.tw]

- 2. carlroth.com [carlroth.com]

- 3. Consolidated TEXT: 32009R1223 — EN — 23.08.2021 [eur-lex.europa.eu]

- 4. Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products (recast) (Text with EEA relevance) [legislation.gov.uk]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ec.europa.eu [ec.europa.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Naphthylamine-d7 Detection in ESI-MS/MS

Status: Active Guide Analyte: 1-Naphthylamine-d7 (Internal Standard) Technique: LC-ESI-MS/MS Issue: Signal Suppression / Matrix Effects

The Physics of Suppression: Why this compound Fails

Signal suppression in Electrospray Ionization (ESI) is not a detector failure; it is a competition failure occurring inside the electrospray droplet.

1-Naphthylamine (1-NA) is a weak base with a pKa of ~3.92 [1]. In positive ESI (ESI+), it must be protonated ($[M+H]^+ $) to be detected. However, it faces two critical hurdles in the "race" for ionization:

-

Charge Competition (The pKa Deficit): In the ESI droplet, 1-NA competes for protons with matrix components (e.g., endogenous amines, phospholipids). If the mobile phase pH is not sufficiently acidic (pH < 3), 1-NA remains largely neutral and cannot migrate to the droplet surface to be ejected into the gas phase.

-

Surface Saturation: ESI is a surface-limited process. Highly surface-active compounds (like phospholipids or surfactants from sample prep) monopolize the droplet surface, physically blocking 1-NA-d7 from entering the gas phase.

Mechanism Visualization

The following diagram illustrates the "Charge Competition" model specific to weak bases like 1-Naphthylamine.

Figure 1: The ESI "Race to the Surface." this compound must compete with matrix components for both protons and surface area. If the matrix is more basic or more surface-active, the IS signal is suppressed.

Troubleshooting Workflow: The "Self-Validating" Diagnosis

Do not guess the source of suppression. Use the Post-Column Infusion (PCI) method to visualize the matrix effect map. This is the industry "Gold Standard" for qualitative assessment [2].

Protocol: Post-Column Infusion (PCI) Setup

Objective: Map the exact retention time zones where the matrix suppresses the 1-NA-d7 signal.

-

Preparation: Prepare a solution of this compound in the mobile phase (concentration should yield a steady signal intensity of ~1.0e6 cps).

-

Hardware Setup:

-

Place the 1-NA-d7 solution in a syringe pump.

-

Connect the syringe pump to a "Tee" union installed after the analytical column but before the MS source.

-

Set the syringe pump flow rate to 10-20 µL/min.

-

-

Execution:

-

Inject a Blank Matrix Extract (extracted plasma/urine without analyte) into the LC system.

-

Run your standard LC gradient.

-

-

Analysis:

-

Monitor the baseline of the 1-NA-d7 MRM transition.

-

Result: A flat baseline means no suppression. A negative peak (dip) indicates a suppression zone. A positive peak indicates enhancement.

-

Decision Tree

Follow this logic path to identify the root cause.

Figure 2: Diagnostic logic flow. Differentiating between instrument failure, extraction loss, and true matrix suppression.

Optimization Strategies

If PCI confirms suppression, apply these targeted fixes.

A. The "Deuterium Shift" Trap

Problem: Deuterated internal standards often elute slightly earlier than their native counterparts in Reverse Phase LC (RPLC) due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds [3].

-

Risk: If 1-NA-d7 elutes 0.1 min earlier than 1-NA, it might shift into a suppression zone (e.g., a phospholipid peak) that the native analyte misses. This causes the calculated ratio (Area_Analyte / Area_IS) to be artificially high.

-

Fix: Ensure your gradient is shallow enough at the elution point so that 1-NA and 1-NA-d7 remain within the same ionization window, or ensure both elute in a "clean" region mapped by PCI.

B. Mobile Phase Chemistry (pH Control)

Since 1-Naphthylamine has a pKa of ~3.92, neutral pH mobile phases are disastrous.

-